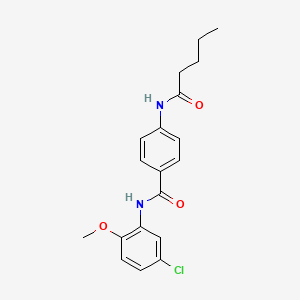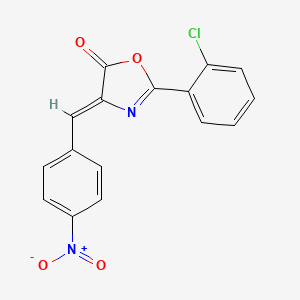![molecular formula C12H9N3O2S B4844184 3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone](/img/structure/B4844184.png)
3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone
Descripción general
Descripción
3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a thioether derivative of quinoxaline, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes or receptors involved in various cellular processes. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have antifungal and antibacterial activities by disrupting the cell membrane of these microorganisms. Furthermore, it has been suggested to have potential as an anticonvulsant, anxiolytic, and anti-inflammatory agent. These effects make it a promising candidate for further research and development in the field of drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. Additionally, its synthesis method has been optimized for high yields and purity, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for research on 3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone. First, further studies are needed to fully elucidate the mechanism of action of this compound. Second, its potential as an anticonvulsant, anxiolytic, and anti-inflammatory agent should be explored in more detail. Third, its potential as a drug candidate for the treatment of cancer, fungal infections, and bacterial infections should be further investigated. Fourth, the toxicity and side effects of this compound should be carefully evaluated to ensure its safety for human use. Finally, the synthesis method of this compound should be further optimized for higher yields and purity.
Aplicaciones Científicas De Investigación
3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone has been studied extensively for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been reported to have potential as an anticonvulsant, anxiolytic, and anti-inflammatory agent. The diverse biological activities of this compound make it a promising candidate for further research and development in the field of drug discovery.
Propiedades
IUPAC Name |
3-(1,2-oxazol-3-ylmethylsulfanyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-11-12(18-7-8-5-6-17-15-8)14-10-4-2-1-3-9(10)13-11/h1-6H,7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXOOJNMLQICLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)SCC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4844112.png)
![1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4844118.png)

![N-(2,4-difluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4844132.png)

![2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4844150.png)
![1-ethyl-N-methyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4844160.png)
![3-(3,4-dichlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4844161.png)

![N-[5-(2,4-dichlorobenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B4844179.png)


![4-bromo-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4844208.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4844211.png)